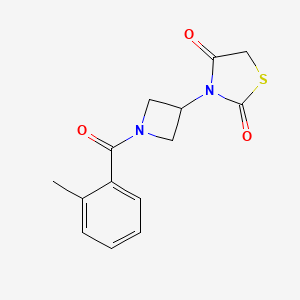

Methyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

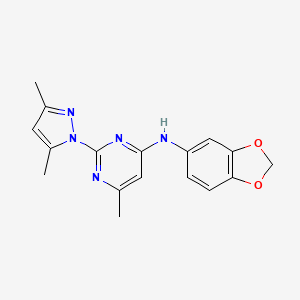

“Methyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)propanoate” is a complex organic compound. It contains a methyl ester group, a fluorobenzamido group, an oxadiazole ring, and a thioether linkage .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, fluorobenzamido group, and thioether linkage would all contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the ester group could undergo hydrolysis, the oxadiazole ring might participate in nucleophilic substitution reactions, and the fluorobenzamido group could be involved in electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester and amide groups could affect its solubility in various solvents .Applications De Recherche Scientifique

Antimicrobial Activity

Research on benzimidazole derivatives, including structures similar to the queried compound, has demonstrated potential antimicrobial activities. These activities are crucial for developing new therapeutic agents against resistant microbial strains. For instance, the synthesis and evaluation of new benzimidazole derivatives have revealed their effectiveness against a range of microbial species, highlighting the potential of these compounds in addressing the growing issue of antimicrobial resistance (El-masry, Fahmy, & Abdelwahed, 2000).

Corrosion Inhibition

Compounds incorporating the 1,3,4-oxadiazole moiety have been assessed for their corrosion inhibition properties, especially for mild steel in acidic environments. These findings are significant for industrial applications where corrosion resistance is critical. The detailed physicochemical and theoretical studies offer insights into how these compounds can form protective layers on metal surfaces, suggesting their utility in extending the lifespan of metal-based structures (Ammal, Prajila, & Joseph, 2018).

Radiopharmaceutical Development

In the realm of medical imaging, particularly PET radiopharmaceuticals, derivatives similar to the queried compound have been synthesized for targeting specific receptors, such as the sphingosine-1 phosphate receptor 1 (S1P1). These developments are pivotal for advancing diagnostic imaging techniques, providing tools for better understanding and monitoring of various diseases (Luo et al., 2019).

Material Science

The exploration of benzimidazole and oxadiazole derivatives extends into material science, where their unique properties are utilized in the design of liquid crystals and other novel materials. These applications are important for the development of advanced technologies in displays, sensors, and other electronic devices. Research into chiral benzoates and fluorobenzoates, for example, has contributed to the understanding of mesomorphic properties and phase transitions, which are essential for the design of materials with specific optical and electronic characteristics (Milewska et al., 2015).

Propriétés

IUPAC Name |

methyl 2-[[5-[[(4-fluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O4S/c1-8(13(20)21-2)23-14-18-17-11(22-14)7-16-12(19)9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVWLUMBHPQQPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)SC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2653102.png)

![2-(4-(isopropylsulfonyl)phenyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2653104.png)

![4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2653105.png)

![Oxalic acid; bis({1,4-dioxa-8-azaspiro[4.5]decan-6-yl}methanamine)](/img/no-structure.png)

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2653113.png)

![3-(2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid](/img/structure/B2653118.png)

![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2653119.png)

![N-cyclopentyl-4-({3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}methyl)benzamide](/img/structure/B2653122.png)